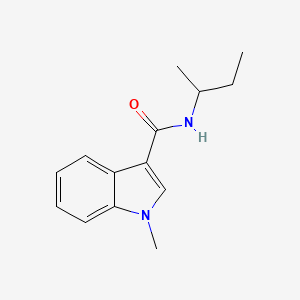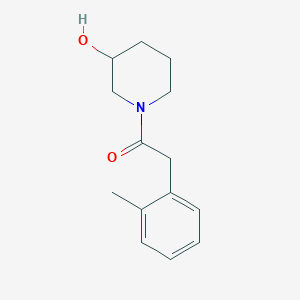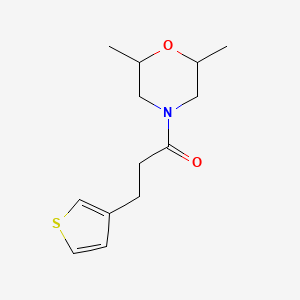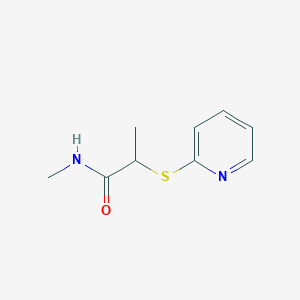
N-butan-2-yl-1-methylindole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butan-2-yl-1-methylindole-3-carboxamide, also known as BMICA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective agonist for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in various biological processes.
Mécanisme D'action
The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in a wide range of biological processes, including metabolism, cell differentiation, and immune response. Upon binding to ligands such as N-butan-2-yl-1-methylindole-3-carboxamide, the AhR translocates to the nucleus and forms a complex with other proteins, leading to the activation of target genes.
Biochemical and Physiological Effects:
Studies have shown that N-butan-2-yl-1-methylindole-3-carboxamide can induce the expression of various genes involved in xenobiotic metabolism and immune response, suggesting that it may play a role in the detoxification of harmful substances and the regulation of immune function. Additionally, N-butan-2-yl-1-methylindole-3-carboxamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-butan-2-yl-1-methylindole-3-carboxamide in lab experiments is its selectivity for the AhR, which allows for more specific and targeted studies of this transcription factor. However, one limitation of using N-butan-2-yl-1-methylindole-3-carboxamide is that its effects may be influenced by other factors such as cell type and culture conditions, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving N-butan-2-yl-1-methylindole-3-carboxamide. One area of interest is the role of the AhR in cancer biology, as studies have suggested that this transcription factor may play a role in tumor initiation and progression. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory effects of N-butan-2-yl-1-methylindole-3-carboxamide and its potential therapeutic applications in inflammatory diseases. Finally, the development of more potent and selective AhR agonists could lead to new insights into the biological functions of this transcription factor.
Méthodes De Synthèse
N-butan-2-yl-1-methylindole-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-methylindole with butanoyl chloride, followed by the addition of methylamine and subsequent purification steps. The yield of this synthesis method is typically high, making it a viable option for the production of this compound on a larger scale.
Applications De Recherche Scientifique
N-butan-2-yl-1-methylindole-3-carboxamide has been shown to have potential applications in various fields of scientific research, including toxicology, immunology, and cancer biology. Its ability to selectively activate the AhR makes it a useful tool for studying the effects of this transcription factor on various biological processes.
Propriétés
IUPAC Name |
N-butan-2-yl-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-10(2)15-14(17)12-9-16(3)13-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKJHZWFYPVFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-1-methylindole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Hydroxymethyl)piperidin-1-yl]-(3-methoxynaphthalen-2-yl)methanone](/img/structure/B7515011.png)


![9-Methylspiro[2,4-dihydroacridine-3,1'-cyclohexane]-1-one;hydrochloride](/img/structure/B7515042.png)


![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)






